WAY 316606

Vue d'ensemble

Description

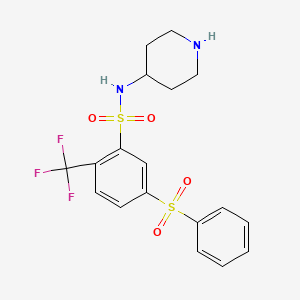

WAY 316606 is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a piperidinyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of WAY 316606 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the phenylsulfonyl group: This can be achieved by reacting a suitable phenyl compound with sulfonyl chloride under basic conditions.

Introduction of the piperidinyl group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Formation of the benzenesulfonamide core: The final step involves the coupling of the intermediate compounds to form the desired benzenesulfonamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

WAY 316606 can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Applications De Recherche Scientifique

Research Findings

A study published in the Journal of Bone and Mineral Research demonstrated that WAY 316606 effectively attenuates osteoclastogenesis through dual modulation of canonical Wnt signaling pathways. The research indicated that pharmacological inhibition of SFRP1 using this compound resulted in decreased bone resorption and increased bone formation in vitro, making it a promising candidate for osteoporosis treatment .

Research Findings

A pivotal study conducted at the University of Manchester found that this compound significantly enhances hair shaft production in human scalp cultures. The compound was shown to be more effective than cyclosporine A (CsA), another drug known for its hair growth-promoting effects but with undesirable side effects. The results indicated that external application of this compound could lead to substantial hair growth without the adverse effects associated with CsA .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of WAY 316606 involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidinyl group can enhance the compound’s binding affinity to its targets, while the trifluoromethyl group can increase its metabolic stability and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-piperidin-4-yl-5-(trifluoromethyl)pyrimidine: This compound shares the piperidinyl and trifluoromethyl groups but has a different core structure.

bis(4-fluorophenyl)(1-(phenylsulfonyl)piperidin-4-yl)methanol: This compound has a similar phenylsulfonyl and piperidinyl group but differs in its overall structure.

Uniqueness

WAY 316606 is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Activité Biologique

WAY 316606 is a synthetic compound originally designed as a treatment for osteoporosis, functioning primarily as an inhibitor of the secreted frizzled-related protein 1 (sFRP1). Its biological activity has garnered attention for its potential applications in promoting hair growth and enhancing bone formation. This article explores the mechanisms of action, research findings, and implications of this compound in various biological contexts.

This compound operates by inhibiting sFRP1, a known antagonist of the Wnt signaling pathway. The inhibition of sFRP1 allows for increased Wnt signaling, which is crucial in various biological processes such as hair follicle development and bone metabolism.

- Chemical Structure :

Hair Growth Promotion

Research indicates that this compound significantly enhances hair shaft production and keratin expression in human hair follicles. In studies involving ex vivo human scalp tissues:

- Increased Hair Shaft Production : Treatment with this compound led to notable increases in hair shaft elongation as early as two days post-treatment .

- Keratin Expression : The compound up-regulated the expression of hair shaft keratin K85, essential for hair structure .

- Follicle Cycle Regulation : this compound inhibited the regression of hair follicles (catagen phase), maintaining them in the anagen phase longer than untreated controls .

Table 1 summarizes the key findings from studies on the effects of this compound on human hair follicles.

Osteogenesis and Bone Health

In addition to its effects on hair growth, this compound has been studied for its role in bone health:

- Bone Formation : In murine calvarial organ culture assays, this compound treatment resulted in an increase in total bone area, indicating its potential as an anabolic agent for treating osteoporosis .

- Osteoclastogenesis Inhibition : Studies have shown that this compound can attenuate osteoclastogenesis through dual modulation of canonical Wnt signaling, promoting osteogenesis while inhibiting bone resorption .

Case Studies

A notable case study conducted by researchers at the University of Manchester involved over 40 patients undergoing hair transplantation. The study found that:

- Hair follicles treated with this compound exhibited rapid growth within days, suggesting its efficacy as a novel treatment for androgenetic alopecia .

- The mechanism was distinct from Cyclosporine A (CsA), which also promotes hair growth but with significant side effects. This compound offers a more favorable toxicity profile while effectively targeting sFRP1 to enhance Wnt signaling .

Propriétés

IUPAC Name |

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBGJNVZJBVPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587395 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915759-45-4 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.